2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound is a synthetic quinoline derivative featuring a [1,3]dioxolo[4,5-g]quinoline core substituted with a 4-ethoxybenzoyl group at position 7, an oxo group at position 8, and an acetamide side chain linked to a 4-methoxyphenyl group. Its molecular formula is C₂₉H₂₆N₂O₇, with an average mass of 514.534 g/mol and a monoisotopic mass of 514.174001 g/mol .
Properties
IUPAC Name |
2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O7/c1-3-35-20-8-4-17(5-9-20)27(32)22-14-30(15-26(31)29-18-6-10-19(34-2)11-7-18)23-13-25-24(36-16-37-25)12-21(23)28(22)33/h4-14H,3,15-16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSHCNZFELMCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs, focusing on core modifications, substituent effects, and available research data.
Structural Analogues with Dioxolo/Dioxino Quinoline Cores
Key Observations:
- Substituent Effects : The 4-ethoxybenzoyl group in the target compound may enhance lipophilicity compared to the 4-chloro (electron-withdrawing) or 4-methoxy (smaller alkoxy) analogs .
- Acetamide Position : The 4-methoxyphenyl group in the target compound versus 3-methoxyphenyl in analogs (e.g., ) could influence steric interactions in biological systems.
Functional Analogues with Modified Quinoline Cores
Key Observations:
- Halogenation: Bromine substituents (e.g., ) increase molecular weight and may enhance antibacterial activity, as seen in other 8-hydroxyquinoline derivatives.
- Isoquinoline Derivatives: The isoquinoline analog in shows how core modification (e.g., cyclitol ring truncation) impacts synthetic routes and solubility.
Substituent-Driven Comparisons
- Ethoxy vs.
- Chlorobenzoyl vs. Ethoxybenzoyl: The 4-chloro substituent in introduces electron-withdrawing effects, which could modulate electronic properties of the quinoline core differently than the electron-donating ethoxy group.
- Acetamide Linker : The N-(4-methoxyphenyl)acetamide moiety in the target compound is structurally distinct from N-(3,5-dimethylphenyl) analogs (e.g., ), which may alter hydrogen-bonding interactions in biological targets.
Biological Activity
The compound 2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide is a synthetic derivative of quinoline and dioxole frameworks. This compound has garnered attention due to its potential antiproliferative and anticancer properties. This article reviews the biological activity of this compound based on current research findings, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
- Molecular Formula : C27H21FN2O6
- Molecular Weight : 488.4638
- CAS Number : 866345-33-7
- SMILES Notation : CCOc1ccc(cc1)C(=O)c1cn(CC(=O)Nc2ccc(cc2)F)c2c(c1=O)cc1c(c2)OCO1
The biological activity of the compound is primarily attributed to its ability to interfere with cellular processes involved in cancer cell proliferation. The mechanisms include:
- Inhibition of Topoisomerase II : Similar compounds have been shown to inhibit topoisomerase IIβ, leading to DNA damage and apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that derivatives can induce cell cycle arrest at the G1 and S phases, promoting apoptosis via pathways involving Bax activation and Bcl2 downregulation .
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the antiproliferative activity observed in different studies:
Case Studies
- Study on HeLa Cells
- MCF-7 Breast Cancer Cells
- A549 Lung Cancer Cells
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
